3-(2-Fluorophenyl)pyrrolidine
Overview
Description
3-(2-Fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the addition of a fluorophenyl group enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural characteristics and reactivity.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of 3-(2-Fluorophenyl)pyrrolidine with its targets remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been found to influence a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocycles.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as a ligand for various receptors.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the fluorophenyl group.
2-Fluoropyrrolidine: A similar compound with the fluorine atom directly attached to the pyrrolidine ring.
3-Phenylpyrrolidine: A compound with a phenyl group instead of a fluorophenyl group.
Uniqueness
3-(2-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom significantly influences the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability. The combination of the pyrrolidine ring and the fluorophenyl group makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPKQKJXQFPLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600975 | |
Record name | 3-(2-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-79-2 | |
Record name | 3-(2-Fluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-fluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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